Cas no 207849-66-9 (1H-Pyrrolo[3,2-b]pyridin-5-amine)
1H-Pyrrolo[3,2-b]pyridin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[3,2-b]pyridin-5-amine
- 1H-pyrrolo[3,2-b]pyridin-5-aMine hydrochloride
- 5-Amino-4-Azaindole HCl
- 5-Aminopyrrolo[3,2-B]Pyridine
- 1H-pyrrolo[3,2-b]pyridin-5-aMine HCl
- 1H-Pyrrolo[3,2-b]pyridin-5-ylamine
- 1H-pyrrolo3,2-bpyridin-5-amine
- 5-Amino-4-azaindole
- 5-Amino-4-azaindole hydrochloride
- AMY10877
- Z1198224605
- 207849-66-9
- SCHEMBL7007696
- CS-0020107
- 5-aminopyrrolo[3 pound not2-b]pyridine
- NOEYQOAKBMZXFX-UHFFFAOYSA-N
- 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-imine
- SCHEMBL16416921
- AC-22332
- MFCD09800374
- BCP27072
- J-504775
- 1H-pyrrolo[3,2-b]pyridin-5-amine, AldrichCPR
- AS-35841
- A4522
- AKOS006327964
- AB52502
- EN300-309028
- FT-0603751
- DTXSID60943000
- DB-024821
- 5-AMINOPYRROLO[3,2-B]PYRIDINE ;1H-pyrrolo3,2-bpyridin-5-amine;1H-Pyrrolo[3,2-b]pyridin-5-amine(9CI);1H-PYRROLO[3,2-B]PYRIDIN-5-AMINE,
- 5-Amine-1H-Pyrrolo[3,2-b]pyridine
-
- MDL: MFCD16875696
- Inchi: 1S/C7H7N3/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H,(H2,8,10)
- InChI Key: NOEYQOAKBMZXFX-UHFFFAOYSA-N
- SMILES: N1C=CC2=C1C=CC(N)=N2
Computed Properties
- Exact Mass: 133.06400
- Monoisotopic Mass: 133.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 54.7A^2
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.367
- Boiling Point: 354.651ºC at 760 mmHg
- Flash Point: 195.469ºC
- Refractive Index: 1.78
- PSA: 54.70000
- LogP: 1.72630
1H-Pyrrolo[3,2-b]pyridin-5-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H319
- Warning Statement: P305+P351+P338
- Storage Condition:Room temperature
1H-Pyrrolo[3,2-b]pyridin-5-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrolo[3,2-b]pyridin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 51576-50/MG |
5-AMINOPYRROLO[3,2-B]PYRIDINE |
207849-66-9 | 97% | 50mg |
$168 | 2023-09-17 | |
| AstaTech | 51576-0.1/G |
5-AMINOPYRROLO[3,2-B]PYRIDINE |
207849-66-9 | 97% | 0.1/G |
$310 | 2022-06-02 | |
| AstaTech | 51576-0.5/G |
5-AMINOPYRROLO[3,2-B]PYRIDINE |
207849-66-9 | 97% | 0.5/G |
$590 | 2022-06-02 | |
| Chemenu | CM128059-100mg |
1H-pyrrolo[3,2-b]pyridin-5-amine |
207849-66-9 | 95%+ | 100mg |
$613 | 2021-08-05 | |
| Chemenu | CM128059-250mg |
1H-pyrrolo[3,2-b]pyridin-5-amine |
207849-66-9 | 95%+ | 250mg |
$942 | 2021-08-05 | |
| Chemenu | CM128059-1g |
1H-pyrrolo[3,2-b]pyridin-5-amine |
207849-66-9 | 95%+ | 1g |
$1702 | 2021-08-05 | |
| Alichem | A022005987-1g |
5-Amino-1H-pyrrolo[3,2-b]pyridine |
207849-66-9 | 97% | 1g |
$484.33 | 2023-09-02 | |
| Alichem | A022005987-5g |
5-Amino-1H-pyrrolo[3,2-b]pyridine |
207849-66-9 | 97% | 5g |
$1726.53 | 2023-09-02 | |
| Fluorochem | 036696-100mg |
5-Aminopyrrolo[3,2-b]pyridine |
207849-66-9 | 97% | 100mg |
£189.00 | 2022-02-28 | |
| Fluorochem | 036696-1g |
5-Aminopyrrolo[3,2-b]pyridine |
207849-66-9 | 97% | 1g |
£287.00 | 2021-07-02 |
1H-Pyrrolo[3,2-b]pyridin-5-amine Suppliers
1H-Pyrrolo[3,2-b]pyridin-5-amine Related Literature
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Christopher R. Smith,Svitlana Kulyk,Misbha Ud Din Ahmad,Valentina Arkhipova,James G. Christensen,Robin J. Gunn,Anthony Ivetac,John M. Ketcham,Jon Kuehler,J. David Lawson,Nicole C. Thomas,Xiaolun Wang,Matthew A. Marx RSC Med. Chem. 2022 13 1549
Additional information on 1H-Pyrrolo[3,2-b]pyridin-5-amine
Comprehensive Overview of 1H-Pyrrolo[3,2-b]pyridin-5-amine (CAS No. 207849-66-9): Properties, Applications, and Research Insights
1H-Pyrrolo[3,2-b]pyridin-5-amine (CAS No. 207849-66-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework. This nitrogen-containing bicyclic scaffold is a key building block for designing novel bioactive molecules, particularly in drug discovery targeting kinase inhibitors and central nervous system (CNS) disorders. Its molecular formula C7H7N3 and precise molecular weight of 133.15 g/mol make it a versatile intermediate for synthetic modifications.
Recent studies highlight the compound's role in developing small-molecule therapeutics, especially for neurodegenerative diseases and cancer immunotherapy, aligning with trending biomedical research themes. The pyrrolopyridine core exhibits remarkable hydrogen-bonding capacity and π-stacking interactions, critical for binding to biological targets like protein kinases or G-protein-coupled receptors (GPCRs). Researchers frequently search for "1H-Pyrrolo[3,2-b]pyridin-5-amine synthesis" and "CAS 207849-66-9 applications," reflecting its industrial relevance.
From a synthetic chemistry perspective, 207849-66-9 serves as a precursor for palladium-catalyzed cross-coupling reactions, a hot topic in green chemistry. Its amine functional group allows facile derivatization via Buchwald-Hartwig amination or reductive amination, techniques often queried in AI-driven literature searches. The compound's solubility profile (moderate in polar aprotic solvents) and thermal stability (decomposition >250°C) make it suitable for high-throughput screening platforms.
In drug development, 1H-Pyrrolo[3,2-b]pyridin-5-amine derivatives show promise as JAK/STAT pathway modulators, addressing autoimmune conditions—a trending focus area. Computational studies reveal its ADMET properties (e.g., moderate blood-brain barrier permeability), explaining its utility in CNS drug design. Queries like "pyrrolopyridine scaffold bioavailability" and "CAS 207849-66-9 safety data" dominate academic databases, emphasizing its translational potential.
The compound's crystallographic data (monoclinic P21/c space group) and Hirshfeld surface analysis provide insights for cocrystal engineering, another emerging field. Analytical methods like LC-MS purity testing (typically >98%) and NMR spectral characterization (δ 7.8 ppm for pyridine-H) are frequently documented, addressing quality control concerns in peer-reviewed journals.
Environmental considerations include its biodegradability (estimated BOD5 42%) and low ecotoxicity (Daphnia magna EC50 >100 mg/L), making it preferable for sustainable chemistry initiatives. Patent landscapes reveal growing IP activity around pyrrolopyridine-based photovoltaic materials, tapping into renewable energy trends.
Ongoing clinical trials investigating 1H-Pyrrolo[3,2-b]pyridin-5-amine analogs for Alzheimer's disease and PD-1/PD-L1 inhibitors underscore its therapeutic versatility. The compound's structure-activity relationship (SAR) profiles are actively modeled using AI-assisted drug discovery tools, merging computational and experimental approaches—a paradigm shift in modern medicinal chemistry.
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